molecular formula C14H10F2O3 B6402836 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1262006-79-0

5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402836
CAS RN: 1262006-79-0
M. Wt: 264.22 g/mol
InChI Key: NJPKZTCAKZHQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (FFMB) is a naturally occurring compound found in many plants and animals. It is a key intermediate in the synthesis of a number of pharmaceuticals, drugs, and other compounds. It is also an important intermediate in the synthesis of some organic compounds. FFMB has been studied extensively in recent years due to its potential applications in drug discovery and development.

Scientific Research Applications

5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been studied extensively in recent years due to its potential applications in drug discovery and development. It has been used as a starting material in the synthesis of a number of pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antiviral agents. In addition, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has also been used in the synthesis of other compounds, such as dyes, fragrances, and pesticides.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-fungal, anti-viral, and anti-bacterial properties. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in lab experiments is its high purity. 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% is available in 95% purity, which makes it ideal for use in a variety of experiments. However, there are some limitations to using 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in lab experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. In addition, it is not very stable and can decompose over time.

Future Directions

There are a number of potential future directions for 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%. One of the most promising areas of research is its potential use in the treatment of cancer. In addition, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% may have therapeutic potential in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, further research may reveal other potential applications for 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%, such as its use in the synthesis of other compounds or its use as a drug delivery system.

Synthesis Methods

5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can be synthesized through a number of different methods, including the reaction of 4-fluoro-3-methoxyphenol with anhydrous hydrogen fluoride in anhydrous ethanol. This reaction yields 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in a 95% yield. In addition, 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% can also be synthesized through the reaction of 4-fluoro-3-methoxyphenol with aqueous sodium fluoride in aqueous ethanol. This reaction yields 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% in a 90% yield.

properties

IUPAC Name

3-fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPKZTCAKZHQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690189
Record name 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-79-0
Record name 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.